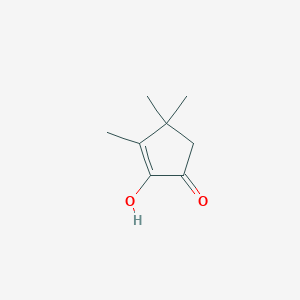
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3, 4, 4-Trimethyl-1, 2-cyclopentanedione belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3, 4, 4-Trimethyl-1, 2-cyclopentanedione is soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 3, 4, 4-trimethyl-1, 2-cyclopentanedione can be found in coffee and coffee products. This makes 3, 4, 4-trimethyl-1, 2-cyclopentanedione a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone has been a subject of interest in various synthetic processes. It has been synthesized through methods such as rearrangement of epoxy ketone under anhydrous conditions, demonstrating the compound's utility in organic synthesis (Chapuis & Saint‐Léger, 2010). Additionally, studies have explored its behavior in 1,3-dipolar cycloaddition with nitrile oxides, showcasing its potential in creating regioselective and diastereofacial selective compounds (Adembri et al., 2000).
Application in Organic Chemistry
The compound has been used in the chemoselective cyclisation of unsymmetrical γ-diketones, providing insights into synthesizing disubstituted cyclopent-2-enones, which are crucial in various chemical reactions (Cadman et al., 1995). Its utility extends to one-pot synthesis methods, where it was synthesized via reactions catalyzed by p-dodecylbenzene sulfonic acid under ultrasound, highlighting its role in creating environment-friendly and high-yield chemical processes (Song et al., 2015).
Pharmaceutical and Industrial Applications
In the pharmaceutical field, cyclopent-2-enone derivatives, including 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, have been synthesized and evaluated for their pharmacological properties, particularly in antilung and anticolon carcinoma cell lines (El-Samahy et al., 2017). Moreover, its enantiomers have been produced through chemoenzymatic synthesis, showing its significance in creating pharmacologically relevant compounds (Demir & Seşenoğlu, 2002).
Environmental and Green Chemistry
The compound has also been part of studies in green chemistry, as seen in the synthesis of renewable 1,3-cyclopentanediol from lignocellulose, indicating its role in developing sustainable chemical processes (Li et al., 2016).
Novel Synthetic Approaches
Research has also delved into novel synthesis methods involving 2-hydroxy-3,4,4-trimethylcyclopent-2-enone, such as the Blaise reaction to create 3-amino enones and 1,3-diketones, demonstrating the compound's versatility in organic synthesis (Rao & Muthanna, 2015).
Structural Studies
Furthermore, the crystalline modifications of 2-hydroxy-3,4,4-trimethylcyclopent-2-enone have been explored, providing valuable insights into its structural properties, which are crucial for its applications in various chemical processes (Gerrard et al., 2000).
Propiedades
Número CAS |
86702-81-0 |
|---|---|
Nombre del producto |
2-Hydroxy-3,4,4-trimethylcyclopent-2-enone |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-hydroxy-3,4,4-trimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h10H,4H2,1-3H3 |
Clave InChI |
LTRJTLUJZFBIEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1(C)C)O |
SMILES canónico |
CC1=C(C(=O)CC1(C)C)O |
Otros números CAS |
86702-81-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)
![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)
![Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)](/img/structure/B1624077.png)
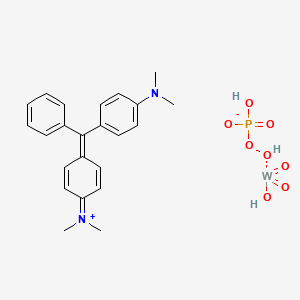

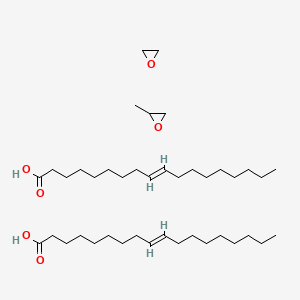
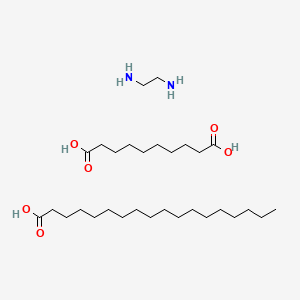
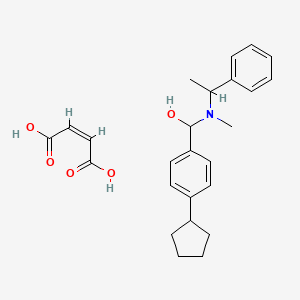
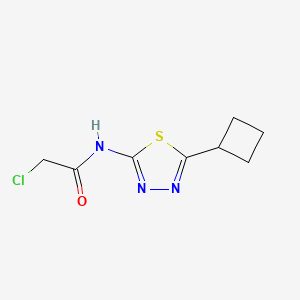
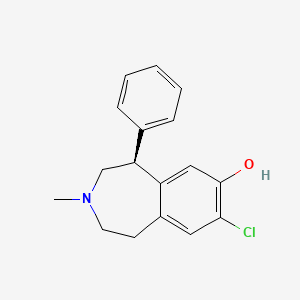
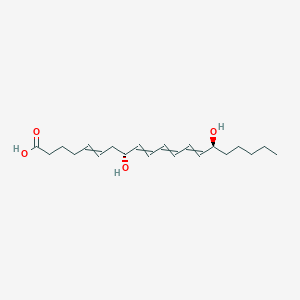

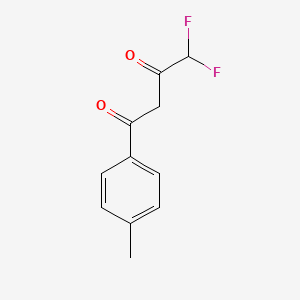
![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)